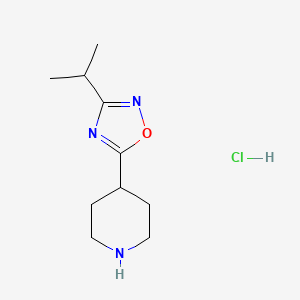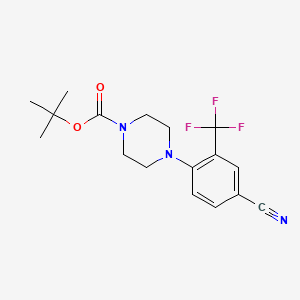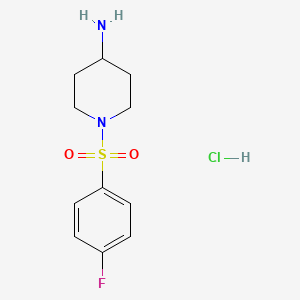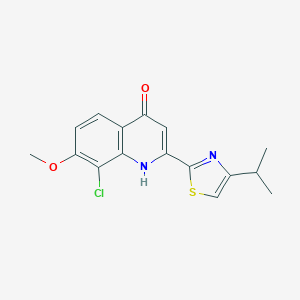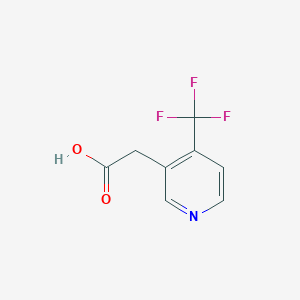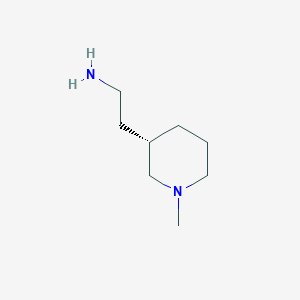
(S)-1-Methyl-3-piperidineethanamine
Descripción general
Descripción
(S)-1-Methyl-3-piperidineethanamine, also known as SMPEA, is a synthetic compound that has been used in a variety of scientific applications. It is a chiral piperidine derivative, and it is a versatile building block for organic synthesis. SMPEA has been used in chemical synthesis, drug discovery, and in medical research. It is a highly versatile and useful compound in the laboratory setting.
Aplicaciones Científicas De Investigación
1. Inhibition of Lysine Specific Demethylase 1 (LSD1) in Cancer Treatment
Compounds containing 3-(piperidin-4-ylmethoxy)pyridine, such as (S)-1-Methyl-3-piperidineethanamine, are potent inhibitors of LSD1. LSD1 plays a crucial role in gene expression regulation and cancer initiation. The inhibition of LSD1 by these compounds can lead to increased cellular H3K4 methylation and significantly inhibit the proliferation of leukemia and solid tumor cells. These compounds have shown to be highly selective and effective against LSD1 with minimal effects on normal cells, making them promising in cancer treatment (Wu et al., 2016).
2. Suppression of Graft Rejection and Macrophage Activation
A novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide, has been found to inhibit macrophage activation and suppress graft rejection in mice, which could have implications for transplant medicine. This compound inhibited the LPS-induced expression of iNOS and COX-2 in macrophages and prolonged graft survival in heart transplantation experiments, making it a candidate for an anti-inflammatory agent (Takeiri et al., 2011).
3. Synthesis of Enamine Derivatives for Biological Activities
Enamine derivatives of lapachol, synthesized from natural compounds and piperidine, have been evaluated for biological activities against Artemia salina, Aedes aegypti, and cytotoxicity using human breast cells. This research highlights the potential of piperidine-based compounds in developing new bioactive substances with varied applications, including in the field of pharmacology and biochemistry (Oliveira et al., 2002).
4. Enantioselective Synthesis for Natural and Synthetic Compounds
2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of several natural and synthetic compounds, with the existence of a stereocenter at position 2 of the piperidine skeleton. This highlights the utility of piperidine derivatives in enantioselective synthesis, crucial for creating specific molecular configurations needed in pharmaceuticals and chemical research (Perdicchia et al., 2015).
Mecanismo De Acción
- By inhibiting MAO, this compound modulates neurotransmitter levels, affecting mood, cognition, and behavior .
- By decreasing the generation of end products (such as hydrogen peroxide, aldehyde, and ammonium), it influences neurotransmitter availability and overall neuronal function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
2-[(3S)-1-methylpiperidin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBVIIKZHRBTK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methyl-3-piperidineethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



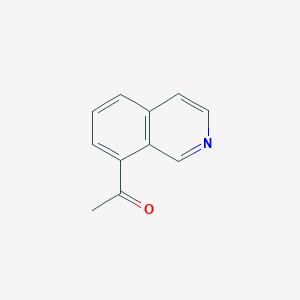

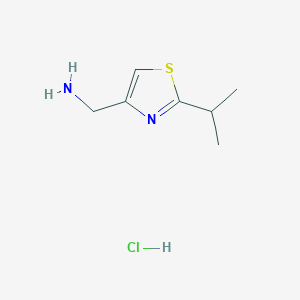
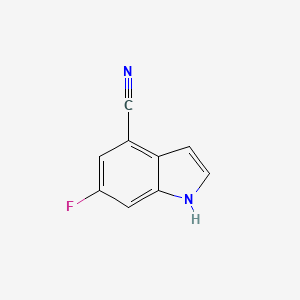

![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)

